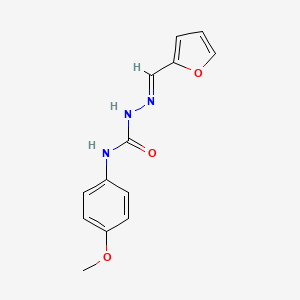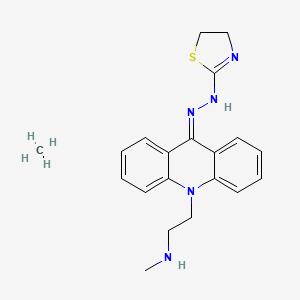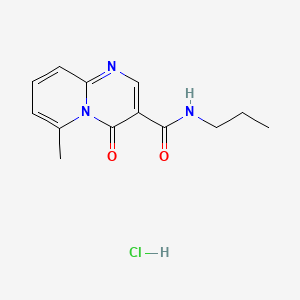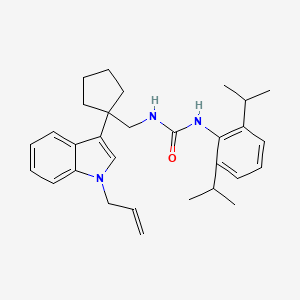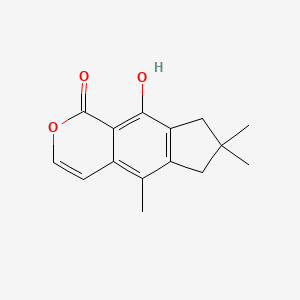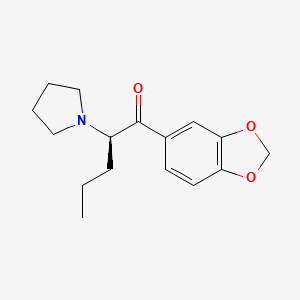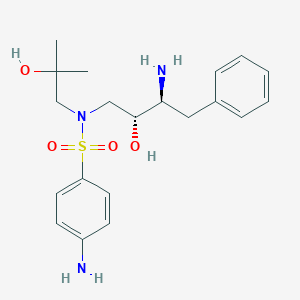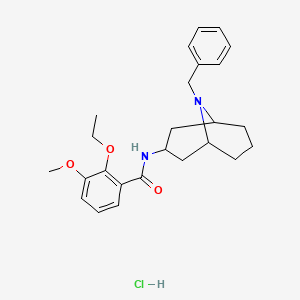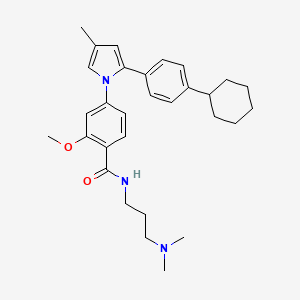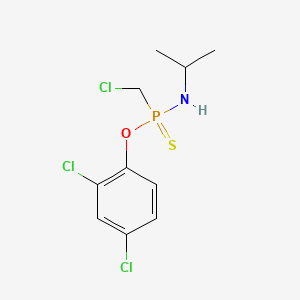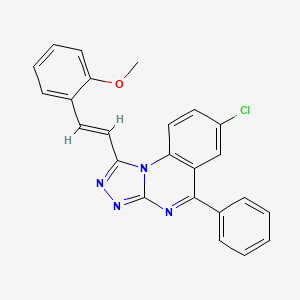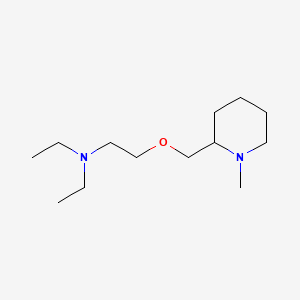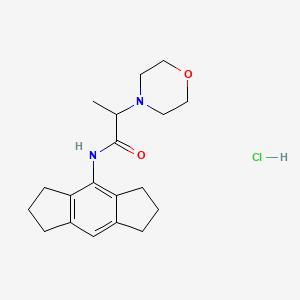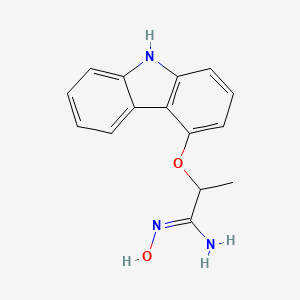
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Métodos De Preparación
The synthesis of 2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with appropriate reagents under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction . The reaction conditions often include elevated temperatures and the presence of nucleophiles to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives . Substitution reactions may involve the replacement of specific functional groups with other groups, leading to the formation of new derivatives with different properties . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal activities. In medicine, derivatives of this compound have shown promise in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, it has applications in the development of antioxidant therapies and the synthesis of new drug candidates with potential β-blocking activity.
Mecanismo De Acción
The mechanism of action of 2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. For example, it may act as a β-adrenergic receptor blocker, inhibiting the action of catecholamines and reducing the activation of adenylate cyclase . This leads to a decrease in the production of cyclic AMP and subsequent physiological effects. The compound may also exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
2-(9H-Carbazol-4-yloxy)-N-hydroxypropanimidamide can be compared with other similar compounds, such as 3-(9H-Carbazol-4-yloxy)propane-1,2-diol and 1-(9H-Carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol . These compounds share a similar carbazole core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties. For example, the presence of the N-hydroxypropanimidamide group may enhance its antioxidant activity compared to other carbazole derivatives .
Propiedades
Número CAS |
86346-54-5 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
2-(9H-carbazol-4-yloxy)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C15H15N3O2/c1-9(15(16)18-19)20-13-8-4-7-12-14(13)10-5-2-3-6-11(10)17-12/h2-9,17,19H,1H3,(H2,16,18) |
Clave InChI |
MPQLUAKICRCLHW-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N/O)/N)OC1=CC=CC2=C1C3=CC=CC=C3N2 |
SMILES canónico |
CC(C(=NO)N)OC1=CC=CC2=C1C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


